molecular formula C8H6O4 B2536726 2-Formyl-3-hydroxybenzoic acid CAS No. 1243461-12-2

2-Formyl-3-hydroxybenzoic acid

Cat. No.: B2536726
CAS No.: 1243461-12-2
M. Wt: 166.132
InChI Key: OGHSDOFDWLGWKO-UHFFFAOYSA-N
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Description

2-Formyl-3-hydroxybenzoic acid is an aromatic carboxylic acid with the molecular formula C8H6O4 It is a derivative of benzoic acid, where the hydrogen at position 2 is substituted by a formyl group and the hydrogen at position 3 is substituted by a hydroxyl group

Scientific Research Applications

2-Formyl-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 2-Formyl-3-hydroxybenzoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-3-hydroxybenzoic acid typically involves the formylation of 3-hydroxybenzoic acid. One common method is the Reimer-Tiemann reaction, where 3-hydroxybenzoic acid is treated with chloroform and a strong base such as sodium hydroxide. The reaction proceeds under reflux conditions, leading to the formation of the formylated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Formyl-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxyl group, forming 2,3-dihydroxybenzoic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group, yielding 2-hydroxymethyl-3-hydroxybenzoic acid.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed:

    Oxidation: 2,3-Dihydroxybenzoic acid.

    Reduction: 2-Hydroxymethyl-3-hydroxybenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-formyl-3-hydroxybenzoic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence cellular signaling pathways and metabolic processes, making the compound valuable in biochemical research.

Comparison with Similar Compounds

    3-Formylsalicylic acid: Similar structure but with the formyl group at a different position.

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the formyl group but has similar hydroxyl and carboxyl functionalities.

    4-Hydroxybenzoic acid: Hydroxyl group at a different position, leading to different chemical properties.

Properties

IUPAC Name

2-formyl-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-4,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHSDOFDWLGWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243461-12-2
Record name 2-formyl-3-hydroxybenzoic acid
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